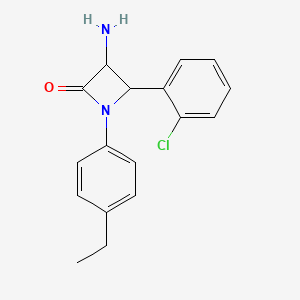![molecular formula C43H55N5O13 B11834949 (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)
(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features multiple functional groups, including amides, carbamoyl, and hydroxymethyl groups, which contribute to its reactivity and potential utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid involves multiple steps, each requiring specific reaction conditions. The synthesis typically begins with the protection of the amino groups using fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The subsequent steps involve the coupling of various amino acids and other building blocks using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final deprotection and purification steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to streamline the coupling and deprotection steps. The use of high-performance liquid chromatography (HPLC) for purification ensures the production of high-purity material suitable for research and potential therapeutic applications.
化学反应分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Reagents like trifluoroacetic acid (TFA) are used for deprotection of the Fmoc group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Deprotected amines or other substituted derivatives.
科学研究应用
The compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The multiple amide and carbamoyl groups allow for hydrogen bonding and electrostatic interactions with target molecules, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Salvinorin A derivatives: Compounds synthesized using cycloaddition reactions, studied for their potential biological activities.
Uniqueness
The uniqueness of (3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity makes it a valuable tool in scientific research for studying protein interactions, enzyme inhibition, and potential therapeutic applications.
属性
分子式 |
C43H55N5O13 |
|---|---|
分子量 |
849.9 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-[4-(hydroxymethyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H55N5O13/c1-28(40(53)46-29(2)41(54)48-37(25-39(51)52)42(55)47-31-13-11-30(26-49)12-14-31)45-38(50)15-17-57-19-21-59-23-24-60-22-20-58-18-16-44-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,49H,15-27H2,1-2H3,(H,44,56)(H,45,50)(H,46,53)(H,47,55)(H,48,54)(H,51,52)/t28-,29-,37-/m0/s1 |
InChI 键 |
DUAREHDODGOEJG-PBCNQIPESA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


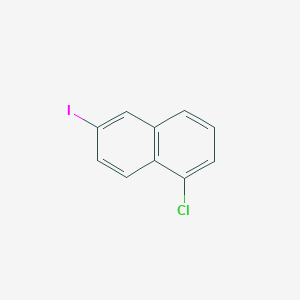
![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)

![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)
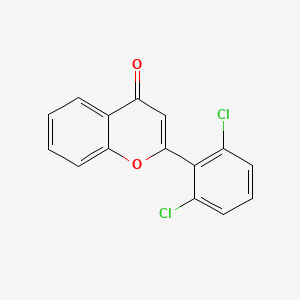
![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)
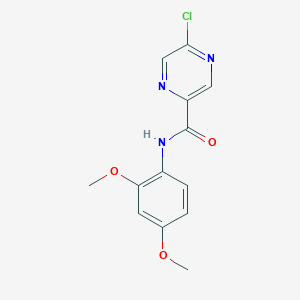
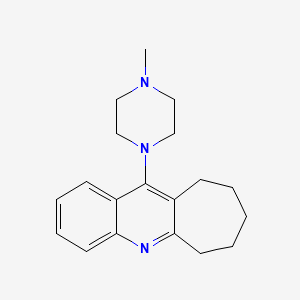
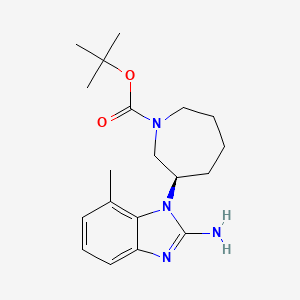


![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)

